REACTION_CXSMILES
|
Br[CH2:2][C:3](=[O:7])[CH:4]([CH3:6])[CH3:5].[C:8]1(=[O:18])[NH:12][C:11](=[O:13])[C:10]2=[CH:14][CH:15]=[CH:16][CH:17]=[C:9]12.[K]>>[CH3:5][CH:4]([CH3:6])[C:3](=[O:7])[CH2:2][N:12]1[C:8](=[O:18])[C:9]2[C:10](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:11]1=[O:13] |f:1.2,^1:18|
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Name
|
|
Quantity
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3.94 g
|
Type
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reactant
|
Smiles
|
BrCC(C(C)C)=O
|
Name
|
|
Quantity
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4.4 g
|
Type
|
reactant
|
Smiles
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C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
CC(C(CN1C(C2=CC=CC=C2C1=O)=O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.08 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |